Dipropyldopamine hydrobromide
Overview
Description
Dipropyldopamine hydrobromide is a solid substance . It is a dopamine receptor agonist . It has been found to decrease dihydrophenylalanine (DOPA) levels in the limbic forebrain and striatum of reserpinized rats .
Molecular Structure Analysis
The empirical formula of Dipropyldopamine hydrobromide is C14H23NO2 · HBr . Its molecular weight is 318.25 .Physical And Chemical Properties Analysis
Dipropyldopamine hydrobromide is a solid substance . It is soluble in ethanol and in oxygen-free water containing 0.1% sodium metabisulfite or other antioxidants . The solutions should be freshly prepared and kept at 4 °C . It is unstable in an aqueous base . The storage temperature is 2-8°C .Scientific Research Applications
1. Neurochemical Systems in Avian Species
Dipropyldopamine hydrobromide has been studied for its role in avian neurochemical systems, particularly in Japanese quail (Coturnix japonica). This compound, as a D3 agonist, does not displace binding in the quail forebrain, indicating a conservation of dopaminergic mechanisms between birds and mammals. This suggests potential uses in studying neuropharmacological mechanisms of dopaminergic stimulant drugs via D2-like receptor activation in avian species (Levens, Green, Akins, & Bardo, 2000).
2. Analytical Method Development
Dipropylamine, a related compound, has been used in the development of a new method for the determination of methamphetamine in urine samples. This study showcases its utility in analytical chemistry for enhancing detection sensitivity and accuracy, particularly relevant for forensic and clinical toxicology applications (Shahvandi, Banitaba, & Ahmar, 2018).
3. Parkinson’s Disease Research
In Parkinson's disease (PD) research, the blockade of adenosine receptors, including those affected by related compounds like 1,3-dipropylxanthine, has been studied. This research is significant for understanding PD symptoms and developing potential treatment strategies. It highlights the role of selective receptor antagonists in improving motor function and coordination in PD models (Fathalla, Soliman, Ali, & Moustafa, 2016).
4. Respiratory Disorders in Rett Syndrome
The application of related compounds in the study of respiratory disorders in Rett syndrome (RTT) has been noted. Compounds like sarizotan, acting on 5-HT1a and D2-like receptors, demonstrate the potential for treating respiratory disorders in RTT mouse models, indicating a broader implication for neurodevelopmental disorder treatments (Abdala, Lioy, Garg, Knopp, Paton, & Bissonnette, 2014).
5. Neuropsychiatric Disorders
In neuropsychiatric disorder research, compounds like N-aralkyl substituted 2-aminoindans, sharing structural similarities with dipropyldopamine, have been synthesized and evaluated for their dopaminergic action profile. This research contributes to understanding and developing treatments for disorders like depression and schizophrenia(Andujar, Angel, Charris, Israel, Suárez-Roca, López, Garrido, Cabrera, Visbal, Rosales, Suvire, Enriz, & Angel-Guío, 2008).
Safety And Hazards
No special measures are required for handling Dipropyldopamine hydrobromide . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .
Relevant Papers One relevant paper discusses the evidence of the indirect formation of the catecholic intermediate substrate responsible for the autoactivation kinetics of tyrosinase . Another paper discusses recent advances in synthesis methods and applications of dopamine-based materials .
properties
IUPAC Name |
4-[2-(dipropylamino)ethyl]benzene-1,2-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXMCYJNFHCJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474683 | |
Record name | Dipropyldopamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyldopamine hydrobromide | |
CAS RN |
65273-66-7 | |
Record name | Dipropyldopamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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